BRM/BRG1 ATP Inhibitor-2

Description

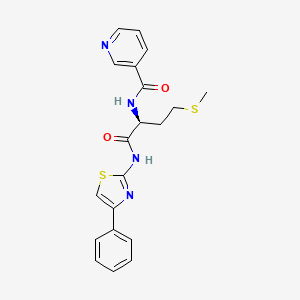

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H20N4O2S2 |

|---|---|

Molecular Weight |

412.5 g/mol |

IUPAC Name |

N-[(2S)-4-methylsulfanyl-1-oxo-1-[(4-phenyl-1,3-thiazol-2-yl)amino]butan-2-yl]pyridine-3-carboxamide |

InChI |

InChI=1S/C20H20N4O2S2/c1-27-11-9-16(22-18(25)15-8-5-10-21-12-15)19(26)24-20-23-17(13-28-20)14-6-3-2-4-7-14/h2-8,10,12-13,16H,9,11H2,1H3,(H,22,25)(H,23,24,26)/t16-/m0/s1 |

InChI Key |

MVXCBDXYQGDDNA-INIZCTEOSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)NC1=NC(=CS1)C2=CC=CC=C2)NC(=O)C3=CN=CC=C3 |

Canonical SMILES |

CSCCC(C(=O)NC1=NC(=CS1)C2=CC=CC=C2)NC(=O)C3=CN=CC=C3 |

Origin of Product |

United States |

Molecular Mechanism of Action of Brm/brg1 Atp Inhibitor 2

Binding Affinity and Specificity of BRM/BRG1 ATP Inhibitor-2 for BRM versus BRG1 ATPase Domains

BRM and BRG1 are multidomain proteins that share high sequence homology, particularly within their conserved ATPase domains (92% identity). acs.orgaacrjournals.org Biochemical assays with this compound's analogue, compound 2, revealed that it does not possess significant selectivity for BRM over BRG1. acs.org The inhibitory concentrations are in a similar micromolar range for both enzymes, classifying it as a dual inhibitor. acs.org

Direct binding to the protein has been confirmed using biophysical methods such as Differential Scanning Fluorimetry (DSF). In a DSF experiment, compound 2 induced a positive thermal shift (ΔTm) of 3.8°C with the BRG1 protein, confirming direct engagement. acs.org

| Enzyme Construct | IC50 (μM) |

|---|---|

| BRM ATPase–SnAC | 1.1 |

| Full-length BRM | 8.1 |

| BRG1 ATPase–SnAC | 0.77 |

Impact of this compound on BRM/BRG1-Mediated Chromatin Remodeling in vitro

The primary function of the SWI/SNF complex is to utilize the energy from ATP hydrolysis to remodel chromatin, which involves repositioning, ejecting, or altering the composition of nucleosomes. cancer.govnih.gov This mechanical action is entirely dependent on the ATPase "engine" of BRG1 or BRM. researchgate.netnih.gov By inhibiting this enzymatic activity, this compound effectively shuts down the complex's ability to perform its chromatin remodeling functions. cancer.gov

Studies on related dual inhibitors have demonstrated that pharmacological inhibition of the ATPase activity leads to changes in chromatin accessibility and gene expression that are similar to those observed upon genetic depletion of BRM. biorxiv.orgnih.gov For example, treatment of cells with the dual inhibitor BRM011 resulted in specific changes in chromatin accessibility at BRM-regulated genomic loci. biorxiv.org This confirms that inhibiting the ATPase function directly translates to an impairment of the complex's role in maintaining the chromatin landscape. biorxiv.orgbiorxiv.org

Cellular and Biochemical Consequences of Brm/brg1 Atp Inhibition by Brm/brg1 Atp Inhibitor 2

Global Chromatin Accessibility and Nucleosome Positioning Changes Induced by BRM/BRG1 ATP Inhibitor-2

The primary molecular function of the BRG1/BRM-containing SWI/SNF complexes is to utilize the energy from ATP hydrolysis to remodel chromatin, primarily by repositioning nucleosomes. aacrjournals.org This activity is crucial for modulating the accessibility of genomic DNA to transcription factors and the broader transcriptional machinery. Inhibition of the ATPase activity of both BRG1 and BRM leads to significant alterations in the chromatin landscape.

Research using dual BRG1/BRM ATPase inhibitors has demonstrated that these compounds induce specific changes in chromatin accessibility. biorxiv.org Studies employing techniques such as the Assay for Transposase-Accessible Chromatin with high-throughput sequencing (ATAC-seq) have revealed that treatment with a BRM/BRG1 inhibitor alters chromatin accessibility at genomic loci associated with oncogenic transcription factors. aacrjournals.orgbiorxiv.orgnih.gov The effects observed with chemical inhibition often mirror those seen with the genetic depletion of BRM, providing strong evidence of on-target pharmacological perturbation of SWI/SNF chromatin remodeling. biorxiv.org These changes in accessibility are a direct consequence of inhibiting the nucleosome remodeling function of the SWI/SNF complex, leading to a more closed or inaccessible chromatin state at certain promoters and enhancers, thereby impacting gene expression. biorxiv.org

Transcriptional Reprogramming and Gene Expression Modulation by this compound

As a direct result of altered chromatin accessibility, inhibition of BRG1/BRM ATPase activity leads to widespread transcriptional reprogramming. The SWI/SNF complex can act as both a transcriptional activator and repressor depending on the cellular context and the specific gene locus. researchgate.netbiorxiv.org Therefore, its inhibition results in complex patterns of both gene up- and down-regulation.

Inhibition of BRG1/BRM has been shown to modulate common leukemic transcriptional programs across various cancer models. aacrjournals.org A key target of this inhibition is the MYC oncogene, a well-established target of BRG1 activity in Acute Myeloid Leukemia (AML). aacrjournals.orgnih.gov Downregulation of leukemic pathway genes, including MYC, is a consistent finding in studies with dual inhibitors. nih.govbiorxiv.org

Beyond specific oncogenes, the loss of BRG1/BRM function affects broader gene networks. For instance, genetic loss of these ATPases has been associated with the downregulation of genes involved in critical cellular processes like cell adhesion, differentiation, and apoptosis. oncoscience.us Concurrently, there is an upregulation of genes associated with angiogenesis, anti-apoptosis, cancer progression, and proliferation. oncoscience.us This suggests that this compound can fundamentally reprogram the cell's transcriptional identity by targeting hubs of oncogenic signaling.

Table 1: Gene Networks Modulated by BRG1/BRM Inhibition

| Regulated Pathway/Network | Effect of Inhibition | Associated Genes (Examples) | Reference |

|---|---|---|---|

| Oncogenic Pathways | Downregulation | MYC | aacrjournals.orgnih.gov |

| Cell Adhesion | Downregulation | E-cadherin | oncoscience.us |

| Proliferation | Upregulation | Vimentin | oncoscience.us |

| Apoptosis | Downregulation | - | oncoscience.us |

| Anti-Apoptosis | Upregulation | - | oncoscience.us |

The transcriptional response to this compound can be highly context-dependent, varying between different cell lines. To investigate these differential effects, RNA sequencing (RNA-Seq) has been performed on panels of cancer cell lines treated with dual inhibitors. aacrjournals.org For example, RNA-Seq analysis of nine AML cell lines treated with the dual inhibitor BRM011 revealed common transcriptional responses but also cell-line-specific signatures. aacrjournals.org

Studies involving the genetic knockdown of BRG1 and BRM in HepG2 liver cancer cells provide further insight into the differential roles of these two ATPases. Knockdown of BRG1 led to a decrease in genes associated with liver identity and an upregulation of genes linked to the epithelial-to-mesenchymal transition (EMT). nih.gov In contrast, BRM knockdown resulted in the upregulation of genes involved in adipogenesis and fatty acid metabolism. nih.gov Since this compound targets both, the resulting gene expression signature is a composite of inhibiting both BRG1- and BRM-containing SWI/SNF complexes, which can have both cooperative and antagonistic interactions in regulating gene expression. researchgate.netnih.gov

Table 2: Differential Gene Expression in HepG2 Cells Upon BRG1 vs. BRM Knockdown

| Condition | Key Upregulated Gene Categories | Key Downregulated Gene Categories | Reference |

|---|---|---|---|

| BRG1 Knockdown | Epithelial to Mesenchymal Transition | Liver Identity | nih.gov |

| BRM Knockdown | Adipogenesis, Fatty Acid Metabolism | - | nih.gov |

| Combined Knockdown | Rescued expression changes seen in single knockdowns at antagonistically regulated genes | Rescued expression changes seen in single knockdowns at antagonistically regulated genes | researchgate.netnih.gov |

Cellular Phenotypes Elicited by this compound in in vitro Models

The profound changes in chromatin structure and gene expression induced by this compound manifest as significant cellular phenotypes. The most prominent of these are the inhibition of cell proliferation, alterations in cell cycle progression, and the induction of programmed cell death.

A consistent outcome of inhibiting BRG1/BRM activity is the suppression of cancer cell proliferation. nih.gov Treatment with dual inhibitors like FHD-286 has been shown to cause a dose-dependent decrease in the growth of B-acute lymphoblastic leukemia (B-ALL) cell lines. ascopubs.org This growth inhibition is often linked to a disruption of the cell cycle.

Specifically, the depletion of BRM in BRG1-mutant cancer cells leads to a prominent G1 phase cell cycle arrest. pnas.org This arrest prevents cells from progressing into the S phase, thereby halting proliferation. In some contexts, this prolonged G1 arrest can lead to the induction of cellular senescence, a state of irreversible growth arrest. pnas.org The mechanism involves the role of BRG1 in activating the transcription of genes necessary for cell cycle progression. nih.gov By inhibiting this function, this compound effectively applies a brake to the cell cycle machinery.

In addition to halting proliferation, BRM/BRG1 inhibition can actively induce apoptosis, or programmed cell death, in cancer cells. This phenotype is particularly evident in AML cell lines, where treatment with a dual inhibitor resulted in an increase in cells positive for Annexin V, an early marker of apoptosis. aacrjournals.org The cleavage of Poly (ADP-ribose) polymerase (PARP), another hallmark of apoptosis, was also observed in these cells. aacrjournals.org

However, the induction of apoptosis is not a universal response and appears to be cell-line dependent. aacrjournals.org While some AML cell lines readily undergo apoptosis upon SWI/SNF inhibition, others may exhibit a more static or differentiation-oriented phenotype. aacrjournals.org Furthermore, in some cancer models, BRM depletion induces cell cycle arrest and senescence without any significant signs of apoptosis, such as the appearance of a sub-G1 cell population or cleavage of Caspase 3. pnas.org This variability highlights the contextual nature of the cellular response to BRM/BRG1 ATP inhibition, which is likely influenced by the underlying genetic and epigenetic landscape of the cancer cell. aacrjournals.orgpnas.org

Impact on Cellular Senescence and Autophagy Mechanisms

Inhibition of the BRM/BRG1 ATPases can have profound effects on fundamental cellular processes such as senescence and autophagy. While direct studies on this compound are limited, research on the broader effects of inhibiting these targets provides critical insights.

Cellular Senescence:

The concept of synthetic lethality is central to understanding the impact of BRM/BRG1 inhibition on cellular senescence, particularly in the context of cancer cells with pre-existing deficiencies in SWI/SNF components. In cancers where BRG1 (SMARCA4) is inactivated, the cells become highly dependent on the paralogous BRM (SMARCA2) for survival. Inhibition of the remaining functional ATPase, in this case, BRM, can trigger a cellular crisis leading to senescence.

| Cell Line Background | Intervention | Observed Effect on Senescence | Molecular Mediator |

| BRG1-deficient NSCLC | BRM Silencing (RNAi) | Induction of Senescence | p21/CDKN1A activation |

Autophagy Mechanisms:

The role of BRM/BRG1 inhibition in the regulation of autophagy is less clear, and specific data for this compound is not currently available. Autophagy is a critical cellular recycling process that can be either pro-survival or pro-death depending on the cellular context. Given the extensive role of the SWI/SNF complex in regulating gene expression, it is plausible that inhibiting its catalytic activity could modulate the expression of key autophagy-related genes. However, further research is required to elucidate the specific impact of this compound on autophagy pathways.

Modulation of Cell Differentiation and Lineage Specification

The SWI/SNF complex is a master regulator of gene expression and plays a pivotal role in determining cell fate and lineage commitment during development. pnas.org The dynamic composition of the SWI/SNF complex, including the presence of either BRG1 or BRM, influences its function in directing stem cells towards specific lineages. pnas.org Inhibition of the ATPase activity of BRG1 and BRM can therefore significantly impact cellular differentiation programs, a mechanism that is being explored for therapeutic benefit in cancers characterized by a differentiation block, such as acute myeloid leukemia (AML).

Preclinical studies with dual BRM/BRG1 ATPase inhibitors, such as FHD-286, have demonstrated the potential to induce differentiation in AML models. Treatment with FHD-286 led to the upregulation of the myeloid differentiation marker CD11b and the appearance of a more mature monocyte/metamyelocyte morphology in AML cell lines. nih.govaacrjournals.org This was accompanied by a decrease in the expression of markers associated with stemness, such as CD34. nih.govaacrjournals.org These findings suggest that inhibiting BRM/BRG1 ATPase activity can help overcome the differentiation arrest that is a hallmark of AML. nih.govaacrjournals.org

Another dual BRG1/BRM ATPase inhibitor, BRM011, has also been shown to promote differentiation in AML cell lines, in addition to inducing apoptosis. aacrjournals.org The therapeutic effect of these inhibitors appears to be linked to the downregulation of key oncogenic pathways, including those driven by MYC. nih.govaacrjournals.org

| Inhibitor | Cancer Model | Key Differentiation Marker Changes | Observed Morphological Changes |

| FHD-286 | Acute Myeloid Leukemia (AML) | Upregulation of CD11b, Loss of CD34 positivity | Acquisition of monocyte/metamyelocyte morphology |

| BRM011 | Acute Myeloid Leukemia (AML) | Not specified | Promotion of differentiation |

Context-Dependent Effects of this compound in SWI/SNF Deficient versus Wild-Type Cell Lines

The cellular response to this compound is highly dependent on the genetic background of the cells, particularly the status of the SWI/SNF complex. A key concept that has emerged is the synthetic lethal relationship between the two catalytic subunits, BRG1 (SMARCA4) and BRM (SMARCA2).

In many cancer types, one of the SWI/SNF subunits, most notably BRG1, is lost through mutation or deletion. aacrjournals.org These BRG1-deficient cancer cells become critically dependent on the remaining BRM-containing SWI/SNF complexes for their survival and proliferation. aacrjournals.orgpnas.org This creates a therapeutic window where a dual BRM/BRG1 inhibitor would be expected to have a much stronger effect on BRG1-deficient cancer cells compared to normal, wild-type cells that have both BRG1 and BRM.

The inhibition of BRM in a BRG1-deficient background has been shown to be synthetically lethal. aacrjournals.orgnih.govpnas.orgnih.gov Studies have demonstrated that the depletion of BRM in BRG1-mutant cancer cells leads to a cell cycle arrest and the induction of senescence. pnas.org This highlights the potential for this compound to selectively target and eliminate cancer cells harboring BRG1 mutations.

Conversely, in wild-type cells that express both BRG1 and BRM, the effect of a dual inhibitor may be less pronounced due to the redundancy of the two catalytic subunits. However, it has been observed that some cancer cell lines without SWI/SNF mutations are also sensitive to dual BRM/BRG1 inhibition. biorxiv.org In these cases, the combined knockdown of both BRG1 and BRM was required to mimic the growth-inhibitory effects of the chemical inhibitors, suggesting a broader dependency on SWI/SNF catalytic activity in certain cancer contexts. nih.govaacrjournals.orgbiorxiv.org

| Cellular Context | Predicted Effect of this compound | Underlying Mechanism |

| SWI/SNF Deficient (e.g., BRG1-mutant) | High sensitivity, leading to cell cycle arrest, senescence, and/or apoptosis. | Synthetic lethality due to dependence on the remaining BRM subunit. |

| SWI/SNF Wild-Type | Variable sensitivity, potentially less pronounced than in deficient cells. | Redundancy of BRG1 and BRM. Sensitivity may indicate a general dependency on SWI/SNF activity. |

Biological Roles and Pathophysiological Implications of Brm/brg1 Inhibition Using Brm/brg1 Atp Inhibitor 2

Role of BRM/BRG1 ATP Inhibitor-2 in Modulating Developmental Pathways in Research Models

The SWI/SNF complexes, through their core ATPases BRG1 and BRM, are fundamental regulators of gene expression during embryonic development and cellular differentiation. Consequently, inhibiting their function can have profound effects on these developmental pathways.

Research has shown that BRG1 is essential for the proper execution of developmental programs. Germline deletion of the Brg1 gene in mice is embryonic lethal around the time of implantation, highlighting its indispensable role in early development. Conditional inactivation of BRG1 during the perigastrulation period leads to widespread apoptosis and growth retardation in early mouse embryos. This demonstrates that the BRG1 complex is critical for enabling the rapid cell proliferation and survival required for early embryonic growth.

In human embryonic stem cells (hESCs), BRG1 plays a crucial, predominantly repressive role in maintaining pluripotency. It acts to silence lineage-specific genes, and its depletion leads to a general upregulation of genes involved in early development, compromising the differentiation potential of hESCs. BRG1 achieves this, in part, by modulating histone acetylation levels at the enhancers of these developmental genes.

The inhibition of BRG1/BRM using a compound like this compound would be expected to phenocopy many of these genetic findings. In a cancer context, inhibitors like FHD-286 are known to induce differentiation in AML cells, effectively forcing the leukemic blasts to mature and lose their self-renewal capacity. This effect is a direct consequence of altering the gene expression programs that maintain the undifferentiated state. In non-cancer models, such as in studies of female fertility, BRG1 has been shown to be essential for folliculogenesis and for the oocyte to acquire developmental competence. Therefore, the pharmacological inhibition of BRG1/BRM would likely have significant impacts on various developmental and differentiation pathways, a key consideration in their therapeutic application.

Immunomodulatory Effects of this compound in Preclinical Immune Cell Models

Emerging evidence indicates that the SWI/SNF complex is not only involved in tumor cell-intrinsic processes but also plays a significant role in modulating the tumor immune microenvironment and the function of immune cells. This suggests that pharmacological inhibition of BRG1/BRM could have immunomodulatory effects.

Preclinical studies have linked the inactivation of SWI/SNF subunits to an enhanced anti-tumor immune response. In some cancer models, SWI/SNF inactivation is associated with an increased tumor mutational burden (TMB), a higher number of tumor-infiltrating lymphocytes (TILs), and increased sensitivity to immune checkpoint inhibitors (ICIs). The SWI/SNF complex is involved in DNA damage repair, and its disruption can lead to genomic instability, potentially increasing the neoantigen load and making tumors more visible to the immune system.

Furthermore, the SWI/SNF complex directly regulates the development and activation of immune cells. An epigenetic-focused CRISPR screen in mouse CD8+ T cells identified several SWI/SNF components, including SMARCA4 (BRG1), as key regulators of T cell exhaustion. Inhibition or degradation of SMARCA4 was shown to attenuate the exhaustion of CD8+ T cells, suggesting that BRG1/BRM inhibitors could potentially enhance the efficacy of T-cell-based immunotherapies by preventing or reversing T cell dysfunction within the tumor microenvironment. Therefore, this compound may exert anti-cancer effects not only by directly targeting tumor cells but also by modulating the host immune response to promote tumor clearance.

Impact of this compound on Stem Cell Biology and Reprogramming in vitro

While specific in vitro studies on the compound explicitly named "this compound" are not extensively available in public research literature, its classification as a BRG1/BRM ATPase inhibitor places it within a class of molecules with significant implications for stem cell biology and cellular reprogramming. The BRG1 and BRM proteins are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering the structure of chromatin. This function is fundamental to the processes of maintaining pluripotency, directing differentiation, and inducing cellular reprogramming.

The impact of inhibiting these ATPases can be understood through research conducted on other selective BRM/BRG1 inhibitors. These studies provide a framework for the potential effects of this compound on stem cells in a laboratory setting.

Influence on Stem Cell Fate and Pluripotency

The SWI/SNF complex, powered by either BRG1 or BRM, is essential for lineage-specific gene expression. In the context of stem cell biology, BRG1 has been shown to be vital for both the maintenance of pluripotency and the commitment to specific cell lineages. For instance, BRG1 is required to maintain the pluripotent state of murine embryonic stem cells by fine-tuning the expression levels of key pluripotency-associated genes such as Oct4 and Nanog smolecule.com.

Inhibition of BRG1/BRM can therefore be expected to disrupt this delicate balance, potentially leading to the differentiation of stem cells. Studies on compounds like FHD-286, a selective BRG1/BRM ATPase inhibitor, have demonstrated that this inhibition can induce differentiation in acute myeloid leukemia (AML) stem/progenitor cells medchemexpress.comglpbio.comdcchemicals.comtargetmol.comewormholetime.com. While these studies are in the context of cancer, they highlight the general principle that interfering with BRG1/BRM activity can shift cells away from a self-renewing, undifferentiated state towards a more specialized cell type.

In non-cancerous contexts, the inhibition of BRG1 has been shown to blunt the differentiation of certain progenitor cells. For example, the inhibitor PFI-3 was found to decrease the TGF-β-induced differentiation of adventitial progenitor cells into myofibroblasts in vitro glpbio.com. This suggests that the outcome of BRM/BRG1 inhibition is highly context-dependent, influencing cell fate decisions in response to specific developmental cues.

Role in Cellular Reprogramming

Cellular reprogramming, the process of converting somatic cells into induced pluripotent stem cells (iPSCs), involves extensive chromatin remodeling to erase the epigenetic memory of the original cell type and establish a pluripotent gene expression network. The SWI/SNF complex is a key player in this process.

Research has shown that overexpression of BRG1 can enhance the efficiency of iPSC generation medchemexpress.combio-equip.com. Conversely, inhibiting BRG1/BRM activity might be expected to hinder this process. However, the reality is more nuanced. The small molecule inhibitor PFI-3, which targets the bromodomains of the SMARCA2/4 (BRM/BRG1) and PBRM1 subunits of the SWI/SNF complex, has been found to enhance the efficiency of human iPSC reprogramming smolecule.com. Treatment of human dermal fibroblasts with PFI-3 during the reprogramming process led to an increased number of iPSC colonies smolecule.com. This suggests that temporarily modulating SWI/SNF activity can lower the barriers to cellular reprogramming.

The table below summarizes the findings on the effect of the BRM/BRG1 inhibitor PFI-3 on the reprogramming of human dermal fibroblasts into iPSCs.

| Inhibitor | Target | Cell Type | Effect on Reprogramming | Key Findings |

| PFI-3 | Bromodomains of SMARCA2/4 (BRM/BRG1) and PBRM1 | Human Dermal Fibroblasts | Enhanced Efficiency | Treatment with 10 µM PFI-3 increased the number of TRA-1-60 positive iPSC colonies at day 21 of reprogramming. smolecule.com |

The mechanism by which PFI-3 enhances reprogramming is linked to inducing cellular plasticity and promoting a mesenchymal-to-epithelial transition, a critical early step in the generation of iPSCs smolecule.com. This indicates that inhibiting specific functions or subunits of the SWI/SNF complex at particular stages can be beneficial for overcoming the epigenetic hurdles of reprogramming.

Advanced Methodologies for Studying Brm/brg1 Atp Inhibitor 2 Effects

Biochemical Assays for BRM/BRG1 ATPase Activity and Inhibition (e.g., Malachite Green, Luminescence-based)

To quantify the direct impact of inhibitors on the core enzymatic function of BRM (SMARCA2) and BRG1 (SMARCA4), various biochemical assays are employed. These assays measure the rate of ATP hydrolysis, which is the fundamental activity of these proteins.

Malachite Green Assay: This is a colorimetric assay that detects the amount of inorganic phosphate (B84403) released during ATP hydrolysis. The principle involves the reaction of phosphate with a molybdate (B1676688) dye solution, forming a phosphomolybdate complex. The addition of malachite green results in a colored complex that can be measured spectrophotometrically. This assay is a staple for primary screening and determining inhibitor potency (IC50 values) due to its simplicity and robustness.

Luminescence-based Assays: These assays, such as the ADP-Glo™ Kinase Assay, measure the amount of ADP produced as a byproduct of the ATPase reaction. The assay is performed in two steps: first, the ATPase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted back into ATP, which is then used by a luciferase enzyme to generate a light signal. The intensity of the luminescence is directly proportional to the initial ATPase activity. This method offers high sensitivity and is well-suited for high-throughput screening formats.

These assays are critical for the initial stages of drug discovery, enabling the characterization of inhibitor potency and selectivity against the BRM and BRG1 ATPases. acs.org

High-Throughput Screening (HTS) Platforms for Identifying BRM/BRG1 Modulators

The discovery of novel BRM/BRG1 modulators relies heavily on High-Throughput Screening (HTS) platforms. These platforms automate the testing of large libraries of chemical compounds to identify "hits" that alter the activity of the target protein.

HTS for BRM/BRG1 inhibitors typically involves:

Assay Miniaturization: Biochemical assays, such as the luminescence-based ADP-Glo™ assay, are adapted to a 384-well or 1536-well plate format to maximize throughput.

Robotic Automation: Liquid handling robots are used to dispense reagents, compounds, and the enzyme, ensuring precision and reproducibility.

Compound Libraries: Large and diverse collections of small molecules are screened to explore a wide chemical space.

Data Analysis: Sophisticated software is used to analyze the large datasets generated, identifying compounds that consistently inhibit ATPase activity.

Beyond biochemical screens, cell-based HTS assays can also be employed. For instance, a reporter cell line was engineered using CRISPR to have a Nano-Luciferase gene knocked into the endogenous KRT80 locus, a gene known to be regulated by BRM. biorxiv.org This allows for a higher throughput method to profile compounds based on their ability to inhibit the expression of a downstream target gene. biorxiv.org

Chromatin Immunoprecipitation Sequencing (ChIP-seq) and Quantitative PCR (ChIP-qPCR) for BRM/BRG1 Localization and Histone Modifications

ChIP-based methods are indispensable for understanding how BRM/BRG1 inhibitors affect the interaction of the SWI/SNF complex with chromatin.

ChIP-seq: This genome-wide technique maps the binding sites of BRM and BRG1 across the entire genome. Cells are treated with the inhibitor or a control, and proteins are cross-linked to DNA. The chromatin is then sheared, and an antibody specific to BRG1 or BRM is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then sequenced, revealing the genomic locations where the protein was bound. Studies have shown that treatment with inhibitors like FHD-286 or BRM011 markedly reduces the genome-wide occupancy of BRG1 and BRM, particularly at enhancer regions. biorxiv.orgashpublications.org

ChIP-qPCR: This method is used to validate ChIP-seq findings at specific gene loci. Instead of sequencing the entire pool of immunoprecipitated DNA, quantitative PCR is used to measure the enrichment of specific DNA sequences. For example, ChIP-qPCR has been used to confirm BRG1 binding at specific enhancer and promoter regions of target genes like Wt1. nih.gov

These techniques have also been used to assess changes in histone modifications that are indicative of chromatin state. For instance, ChIP-seq for H3K27ac (a mark of active enhancers and promoters) can be performed alongside BRG1 ChIP-seq to correlate changes in SWI/SNF occupancy with changes in the epigenetic landscape. ashpublications.org

Table 1: Summary of ChIP-seq Findings with BRM/BRG1 Inhibition

| Inhibitor | Cell Line/Model | Target | Key Finding | Reference |

|---|---|---|---|---|

| FHD-286 | MOLM13 (AML) | BRG1, BRM | Markedly reduced genome-wide occupancy of BRG1 and BRM, particularly at enhancers. Loss of BRM occupancy at MYC superenhancer. | ashpublications.org |

| BRM011 | H1299 (Lung Cancer) | BRM | Demonstrated BRM occupancy at the KRT80 locus, which is a direct target. | biorxiv.org |

| Genetic Depletion (shRNA) | HepG2 | BRG1, BRM | Showed high overlap in BRG1 and BRM localization at active regulatory regions like promoters and enhancers. | nih.gov |

Assays for Transposase-Accessible Chromatin Sequencing (ATAC-seq) and DNase-seq for Chromatin Accessibility

ATAC-seq and DNase-seq are powerful genomic techniques used to map chromatin accessibility. Since the primary function of the BRM/BRG1-containing SWI/SNF complex is to remodel nucleosomes and alter DNA accessibility, these assays are crucial for studying the effects of its inhibitors. nih.govyoutube.com

ATAC-seq: This method uses a hyperactive Tn5 transposase to preferentially insert sequencing adapters into open, accessible regions of chromatin. youtube.com Subsequent sequencing reveals a genome-wide map of these accessible sites. Studies using BRM/BRG1 inhibitors like BRM011 and BRM014 have consistently shown that inhibition of the ATPase activity leads to a rapid and widespread reduction in chromatin accessibility. biorxiv.orgnih.govaacrjournals.orgbiorxiv.org This decrease is often observed at both enhancer and promoter regions that are normally bound by BRG1. biorxiv.org For example, in THP-1 AML cells treated with BRM011, ATAC-seq revealed significant changes in chromatin accessibility, which correlated with transcriptional downregulation of nearby genes. aacrjournals.org

DNase-seq: This technique uses the enzyme DNase I, which preferentially cuts DNA in nucleosome-depleted regions. Sequencing of these fragments identifies regions of open chromatin, known as DNase I Hypersensitive Sites (DHSs). Acute depletion of BRG1 has been shown to cause diminished accessibility at DHSs, correlating with changes in gene expression. researchgate.net

These methodologies provide direct evidence of the functional consequences of inhibiting BRM/BRG1's remodeling activity on the physical structure of chromatin.

RNA Sequencing (RNA-seq) and Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

To understand the downstream consequences of inhibitor-induced changes in SWI/SNF activity and chromatin structure, researchers analyze global and specific changes in gene expression.

RNA-seq: This high-throughput sequencing technique provides a comprehensive snapshot of the entire transcriptome of a cell. By comparing the RNA-seq profiles of cells treated with a BRM/BRG1 inhibitor versus a control, researchers can identify all genes that are up- or downregulated. This approach has revealed that SWI/SNF inhibition affects broad transcriptional programs, including key oncogenic pathways like MYC signaling. aacrjournals.orgnovartis.com In BRG1-mutant lung cancer cells, treatment with BRM011 led to significant gene expression changes as early as 6 hours post-treatment. biorxiv.orgresearchgate.net

qRT-PCR: Quantitative real-time PCR is a targeted approach used to measure the expression levels of specific genes. It is often used to validate the findings from RNA-seq experiments or to develop pharmacodynamic biomarkers. aacrjournals.orgnih.gov For example, the dose-dependent downregulation of KRT80 mRNA, as measured by qRT-PCR, was developed into a robust cellular biomarker for the activity of BRM inhibitors in BRG1-mutant cells. biorxiv.org

Together, these techniques link the inhibition of the BRM/BRG1 ATPase to functional changes in the cellular transcriptome.

CRISPR/Cas9-based Gene Editing and RNA Interference (RNAi) for Genetic Perturbation and Target Validation

Genetic perturbation tools are essential for validating that the observed effects of a chemical inhibitor are indeed due to its interaction with the intended target.

RNA Interference (RNAi): This technique uses short hairpin RNAs (shRNAs) or small interfering RNAs (siRNAs) to degrade the messenger RNA (mRNA) of a target gene, thereby reducing the amount of protein produced. Numerous studies have used shRNAs to knock down BRM and/or BRG1. nih.govaacrjournals.orgnih.gov These experiments have been critical in demonstrating the principle of synthetic lethality, where cancer cells with a mutation in BRG1 become dependent on the activity of BRM. nih.gov Furthermore, studies have shown that the dual genetic knockdown of both BRG1 and BRM is often required to fully replicate the anti-proliferative effects of dual chemical inhibitors, confirming their on-target mechanism. aacrjournals.orgnovartis.comaacrjournals.org

CRISPR/Cas9: This powerful gene-editing technology allows for the precise knockout of genes. It can be used to generate cell lines completely deficient in BRM or BRG1 to study inhibitor effects in a clean genetic background. CRISPR has also been used to engineer cell lines for specific assays, such as creating the KRT80-Nano-Luciferase reporter line for HTS. biorxiv.org Additionally, screening for inhibitor-resistant mutations can validate the drug's binding site and on-target activity. A screen with BRM variants identified specific mutations in the ATPase domain that conferred resistance to BRM011, providing definitive evidence of its binding target. biorxiv.org

Mammalian Cell Culture Models, 3D Spheroids, and Patient-Derived Organoids (PDOs) for in vitro Efficacy Studies

A hierarchy of in vitro models is used to evaluate the efficacy of BRM/BRG1 inhibitors in a biologically relevant context.

Mammalian Cell Culture Models: Standard two-dimensional (2D) cultures of cancer cell lines are the workhorse for initial efficacy studies. nih.gov Large panels of genetically diverse cancer cell lines are used to determine inhibitor sensitivity and to identify genetic contexts, such as BRG1 mutations, that predict a response. aacrjournals.orgpnas.org

3D Spheroids: Three-dimensional spheroid cultures more closely mimic the microenvironment of a solid tumor, including gradients of nutrients and oxygen, and more complex cell-cell interactions. This model provides a more stringent test of a compound's ability to penetrate tissue and exert its effect.

Patient-Derived Organoids (PDOs): PDOs are 3D cultures derived directly from a patient's tumor tissue that self-organize and retain the cellular heterogeneity, genetic landscape, and architectural features of the original tumor. nih.govnih.govclinicaltrials.gov They represent a state-of-the-art preclinical model for testing drug efficacy and predicting patient response. nih.govclinicaltrials.gov The use of PDOs allows for the evaluation of BRM/BRG1 inhibitors in a personalized medicine context, potentially identifying patient populations most likely to benefit from this therapeutic strategy. nih.gov

In vivo Preclinical Animal Models (e.g., Xenografts, Syngeneic Models) for Disease Mechanism Elucidation and Proof-of-Concept

The in vivo assessment of BRM/BRG1 ATP Inhibitor-2 is crucial for understanding its therapeutic potential and mechanism of action in a complex biological system. Preclinical animal models, including xenografts and syngeneic models, have been instrumental in elucidating the inhibitor's effects on tumor growth and the tumor microenvironment, providing essential proof-of-concept for its clinical development.

Xenograft Models: Evaluating Direct Anti-Tumor Activity

Xenograft models, which involve the implantation of human tumor cells or tissues into immunodeficient mice, are fundamental for evaluating the direct anti-tumor effects of this compound. These models have been particularly informative in studies of hematological malignancies and solid tumors.

The utility of BRM/BRG1 inhibition has also been explored in solid tumors. For instance, in a BRG1-mutant non-small cell lung cancer (NSCLC) xenograft model (NCI-H1299), a BRM/BRG1 ATP inhibitor demonstrated the ability to inhibit tumor growth. biorxiv.org This effect is linked to the modulation of BRM-dependent gene expression, as evidenced by the dose-dependent inhibition of KRT80 expression. Another BRM selective inhibitor, ZN-7035, also showed anti-tumor activity in a BRG1 loss-of-function NSCLC xenograft model (NCI-H838), achieving 80% tumor inhibition. crownbio.com These findings provide a strong rationale for the therapeutic targeting of the BRM/BRG1 complex in cancers with specific genetic backgrounds.

| Model Type | Cancer Type | Key Findings |

|---|---|---|

| AML CDX (MV4-11, OCI-AML2) | Acute Myeloid Leukemia | Dose-dependent tumor growth inhibition. foghorntx.com |

| AML PDX | Acute Myeloid Leukemia | Reduced AML burden and improved overall survival with monotherapy. nih.gov |

| NSCLC Xenograft (NCI-H1299) | Non-Small Cell Lung Cancer | Inhibition of tumor growth. biorxiv.org |

| NSCLC Xenograft (NCI-H838) | Non-Small Cell Lung Cancer | Demonstrated anti-tumor activity with 80% tumor inhibition. crownbio.com |

Syngeneic Models: Unraveling Effects on the Tumor Microenvironment

Syngeneic models, which utilize immunocompetent mice implanted with murine tumor cell lines, are indispensable for investigating the interplay between the BRM/BRG1 inhibitor, the tumor, and the host immune system. These models have provided compelling evidence that BRM/BRG1 inhibition can modulate the tumor microenvironment to be more permissive to anti-tumor immunity.

Studies combining FHD-286 with an anti-PD-1 antibody in various syngeneic models, including CT26 (colorectal), B16F10 (melanoma), and A20 (lymphoma), have demonstrated synergistic efficacy and enhanced survival benefits compared to anti-PD-1 monotherapy. foghorntx.combmj.com This suggests that BRM/BRG1 inhibition can sensitize tumors to immune checkpoint blockade.

The mechanistic basis for this synergy appears to be multifactorial. Treatment with FHD-286 has been shown to increase Major Histocompatibility Complex class I (MHCI) expression on tumor cells, which is essential for antigen presentation to cytotoxic T lymphocytes. foghorntx.combmj.com Furthermore, in immunocompetent mice, the inhibitor promoted an increase in interferon-gamma (IFNγ) and the Th1-type chemokine CXCL10, both of which are critical for recruiting and activating anti-tumor immune cells. foghorntx.combmj.com These changes contribute to a transformation of the tumor microenvironment from an immunologically "cold" to a "hot" state, thereby enhancing the efficacy of immunotherapy. foghorntx.com

| Model Type | Cancer Type | Key Findings |

|---|---|---|

| CT26, B16F10, A20 | Colorectal, Melanoma, Lymphoma | Synergistic efficacy and survival benefit in combination with anti-PD-1 antibody. foghorntx.combmj.com |

| B16F10 | Melanoma | Increased MHCI expression on tumor cells. foghorntx.combmj.com |

| General (Immunocompetent mice) | Various | Increased levels of IFNγ and Th1-type chemokine CXCL10. foghorntx.combmj.com |

Future Directions and Emerging Research Avenues for Brm/brg1 Atp Inhibitor 2 Research

Rational Design and Discovery of Novel BRM/BRG1 ATP Inhibitor-2 Derivatives with Enhanced Potency, Selectivity, and in vitro ADME Properties

The foundational success of this compound provides a strong basis for the rational design of next-generation derivatives. A primary goal is to enhance potency against the BRM and BRG1 ATPase domains. While current dual inhibitors show nanomolar efficacy, further chemical modifications could achieve even greater activity. medchemexpress.com Another key area is improving selectivity. Although BRM and BRG1 are the intended targets, ensuring minimal off-target activity against other ATPases and cellular proteins is crucial for a better therapeutic window.

A significant challenge lies in modulating the selectivity between BRM and BRG1. The high homology in their ATPase domains makes developing paralog-selective inhibitors difficult. However, achieving selectivity could be highly beneficial, for instance, in treating BRG1-mutant cancers that are synthetically lethal with BRM inhibition. pnas.orgnih.gov Future design strategies may exploit subtle structural differences to create BRM-selective inhibitors.

Furthermore, optimizing in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties is essential. Efforts will focus on improving metabolic stability, aqueous solubility, and cell permeability to ensure that potent compounds can translate into effective therapeutic agents. The table below outlines key parameters for the rational design of new derivatives.

| Design Strategy | Objective | Key Parameters to Optimize |

| Structure-Activity Relationship (SAR) Studies | Enhance binding affinity and potency | IC50 values against BRM/BRG1 ATPase activity |

| Paralog-Selective Design | Target BRM specifically in BRG1-deficient cancers | Fold-selectivity for BRM over BRG1 |

| Allosteric Inhibition | Discover novel binding pockets for improved selectivity | Characterization of non-ATP competitive binding modes |

| ADME Optimization | Improve drug-like properties for better bioavailability | Solubility, permeability, metabolic stability, plasma protein binding |

Exploration of this compound in Other Disease Models (e.g., Inflammatory Disorders, Neurodegeneration, Fibrotic Diseases)

While the primary focus of BRM/BRG1 inhibition has been cancer, the fundamental role of the SWI/SNF complex in gene regulation suggests its involvement in a wide range of pathologies. Future research must extend the application of this compound to non-oncological disease models.

Inflammatory Disorders: The SWI/SNF complex is a key regulator of inflammatory gene expression. researchgate.netnih.gov Subunits like BRG1 are required for the transcriptional responses controlled by factors such as the glucocorticoid receptor in macrophages. biorxiv.org Therefore, this compound could be explored for its potential to modulate aberrant inflammatory responses in autoimmune diseases and other inflammatory conditions.

Fibrotic Diseases: Recent studies have implicated BRG1 in the activation of hepatic stellate cells, a key event in liver fibrosis. nih.gov This suggests that inhibiting BRG1/BRM activity could be a viable strategy to mitigate fibrotic processes in the liver and potentially other organs.

| Disease Area | Rationale for Exploration | Potential Therapeutic Application |

| Inflammatory Disorders | SWI/SNF complexes regulate key inflammatory gene networks. researchgate.net | Treatment of autoimmune diseases like rheumatoid arthritis or inflammatory bowel disease. |

| Neurodevelopmental & Neurodegenerative Disorders | BRG1/BRM are essential for neurogenesis and neuronal function. dntb.gov.uaresearchgate.net | Modulation of disease progression in conditions linked to aberrant chromatin remodeling. |

| Fibrotic Diseases | BRG1 has been shown to promote liver fibrosis by activating hepatic stellate cells. nih.gov | Anti-fibrotic therapy for liver cirrhosis or idiopathic pulmonary fibrosis. |

Elucidation of Intrinsic and Adaptive Resistance Mechanisms to this compound in Cancer Models

As with any targeted therapy, the emergence of resistance is a significant clinical challenge. Understanding the mechanisms of both intrinsic and acquired resistance to this compound is paramount.

Intrinsic resistance may be present in tumors that have alternative mechanisms for survival that bypass the need for SWI/SNF ATPase activity. pnas.org For example, some lung cancers with BRG1 loss also exhibit low or no expression of BRM, suggesting they have adapted to the absence of both ATPases. pnas.org

Adaptive resistance could arise from several mechanisms. One possibility is the functional redundancy of the SWI/SNF complex; genetic studies have shown that in some contexts, the combined knockdown of both BRG1 and BRM is required to see a significant anti-proliferative effect, which is not achieved by depleting either subunit alone. aacrjournals.org Another potential mechanism is the alteration of downstream pathways. For instance, loss of BRG1 has been linked to the inactivation of the RB1 tumor suppressor pathway, which can blunt the efficacy of other therapies like tyrosine kinase inhibitors. oncoscience.us Research should focus on identifying specific genetic or epigenetic alterations that confer resistance, which could involve long-term culture of sensitive cell lines with the inhibitor to select for resistant clones.

| Resistance Type | Potential Mechanism | Research Approach |

| Intrinsic | Pre-existing cellular pathways that bypass SWI/SNF dependency. | Genomic and transcriptomic analysis of non-responding cancer models. |

| Adaptive | Upregulation of the non-targeted paralog (e.g., BRG1 if BRM is inhibited). | CRISPR-based genetic screens to identify genes whose loss/gain confers resistance. |

| Adaptive | Alterations in downstream effector pathways (e.g., cell cycle control). | Long-term inhibitor exposure studies followed by multi-omics analysis of resistant clones. |

| Adaptive | Induction of a senescent or arrested state rather than apoptosis. pnas.org | Cell cycle and apoptosis assays to characterize the cellular response to long-term treatment. |

Integration of Omics Technologies (Proteomics, Metabolomics, Spatial Transcriptomics) to Dissect this compound Modulated Pathways

To gain a comprehensive understanding of the biological consequences of BRM/BRG1 inhibition, it is crucial to integrate various "omics" technologies. While transcriptomics (RNA-Seq) and chromatin accessibility studies (ATAC-Seq) have already shown that dual inhibitors can downregulate key oncogenic pathways like MYC, further layers of biological information are needed. aacrjournals.orgbiorxiv.org

Proteomics: Quantitative proteomics can reveal changes in protein expression and post-translational modifications that are not apparent at the transcript level. This can help identify the ultimate effectors of the inhibitor's action and uncover novel biomarkers of response.

Metabolomics: The SWI/SNF complex has been implicated in regulating metabolic homeostasis. nih.gov Non-targeted metabolomics can uncover inhibitor-induced shifts in cellular metabolism, potentially identifying metabolic vulnerabilities that could be co-targeted for synergistic effects.

| Omics Technology | Research Question | Expected Outcome |

| Proteomics | What are the downstream protein-level changes following inhibitor treatment? | Identification of key effector proteins and pharmacodynamic biomarkers. |

| Metabolomics | How does BRM/BRG1 inhibition alter cellular metabolism? | Discovery of metabolic rewiring and potential synergistic co-targets. nih.gov |

| Spatial Transcriptomics | How does the inhibitor affect gene expression across different regions of a tumor? | Understanding of the inhibitor's impact on tumor cells and the microenvironment. |

| ChIP-Seq/ATAC-Seq | How does the inhibitor alter chromatin accessibility and transcription factor binding? | Genome-wide map of inhibitor-modulated regulatory elements. biorxiv.org |

Development of this compound as a Chemical Probe for in vivo Target Engagement Studies and Pathway Deconvolution

Beyond its therapeutic potential, this compound serves as a valuable chemical probe to investigate the complex biology of the SWI/SNF complex. For this purpose, derivatives can be developed that are optimized for in vivo studies. This includes creating versions of the inhibitor that can be tagged (e.g., with biotin (B1667282) or a fluorescent marker) for pull-down experiments to identify interacting proteins or for imaging studies to visualize target engagement in cells and tissues.

Such probes are essential for confirming that the inhibitor reaches its target in vivo and for understanding the pharmacodynamic effects at the molecular level. For example, these tools can help determine the degree and duration of target inhibition required for therapeutic efficacy, providing critical insights for the design of clinical trials. biorxiv.org These studies will help deconvolve the specific functions of BRM- versus BRG1-containing complexes in different biological contexts.

Mechanistic Understanding of this compound Interactions with the SWI/SNF Complex and Associated Factors

A deeper mechanistic understanding of how this compound interacts with the SWI/SNF complex is crucial. BRG1 and BRM function as mutually exclusive ATPases within different variants of the SWI/SNF complex (e.g., BAF, PBAF). wikipedia.orgresearchgate.net These complexes are recruited to specific genomic locations through interactions with a variety of transcription factors and other chromatin-associated proteins. nih.govelsevierpure.com

Future research should employ structural biology techniques (e.g., cryo-electron microscopy) to determine the high-resolution structure of the inhibitor bound to the BRM/BRG1 ATPase domain within the context of the entire SWI/SNF complex. This will provide precise details of the binding mode and explain the molecular basis of its inhibitory activity. Furthermore, biochemical and proteomic approaches should be used to investigate whether the inhibitor affects the composition of the SWI/SNF complex or its interaction with other proteins, which could have significant functional consequences beyond simply blocking ATP hydrolysis. Understanding these intricate details will be vital for interpreting biological outcomes and for the continued development of refined therapeutic strategies targeting this fundamental regulator of gene expression.

Q & A

What is the molecular mechanism of BRM/BRG1 ATP Inhibitor-2 in targeting SWI/SNF chromatin remodeling complexes?

Basic Research Question

this compound selectively inhibits the ATPase activity of BRM (SMARCA2) and BRG1 (SMARCA4), catalytic subunits of the SWI/SNF (BAF) chromatin remodeling complex. These ATPases hydrolyze ATP to reposition nucleosomes, altering chromatin accessibility for transcriptional regulation . The inhibitor binds to the ATP-binding pocket, disrupting enzymatic activity and preventing chromatin remodeling. In cellular assays, it achieves an IC50 of 1 nM for BRM with >20-fold selectivity over BRG1, reducing transcriptional activation of BRM/BRG1-dependent genes .

Methodological Insight : Use in vitro ATPase activity assays (e.g., malachite green phosphate detection) and chromatin accessibility profiling (ATAC-seq) to validate target engagement.

Which experimental models are most appropriate for studying this compound in BRG1-mutant cancers?

Basic Research Question

Preclinical studies utilize BRG1-mutant non-small cell lung cancer (NSCLC) xenograft models (e.g., A549 and RERF-LC-AI), where BRM inhibition induces tumor regression (87–96% growth reduction) . In vitro, BRG1-mutant cell lines (e.g., SK-MEL-5 melanomas) show synthetic lethality upon BRM inhibition due to loss of SWI/SNF compensatory activity .

Methodological Insight : Prioritize models with confirmed BRG1 loss-of-function mutations (e.g., CRISPR-engineered knockouts) and validate via RNA-seq to monitor transcriptional dependencies.

How does this compound achieve selectivity between BRM and BRG1 despite their structural homology?

Advanced Research Question

BRM and BRG1 share 92% ATPase domain homology, but this compound exploits subtle differences in pocket conformations. Structural studies reveal that the inhibitor stabilizes a unique inactive conformation in BRM, while BRG1 retains residual activity . Cell-based assays demonstrate ~30-fold selectivity for BRM, critical for sparing BRG1 wild-type tissues in in vivo models .

Methodological Insight : Employ cryo-EM or X-ray crystallography to resolve inhibitor-bound structures of BRM/BRG1. Validate selectivity using isoform-specific siRNA rescue experiments.

What are the key challenges in analyzing contradictory data on BRM vs. BRG1 functional roles across cell types?

Advanced Research Question

Contradictions arise from context-dependent roles:

- Differentiation vs. Proliferation : BRG1 promotes differentiation-associated MITF targets (e.g., CDK2), while BRM supports survival/proliferation genes in melanomas .

- Compensation Mechanisms : In BRG1-deficient cells, residual BRM activity or alternative chromatin remodelers (e.g., EP400) may mask phenotypes .

Methodological Insight : Use dual CRISPR knockdowns (BRM + BRG1) and temporal inhibition assays to disentangle compensatory pathways.

How can researchers validate target engagement and pharmacodynamic effects of this compound in vivo?

Advanced Research Question

In xenograft models, target modulation is assessed via:

- Gene Expression : Dose-dependent downregulation of BRM-dependent genes (e.g., MYC, CDK2) via RT-qPCR .

- Tumor Histopathology : Reduced Ki-67 (proliferation marker) and increased apoptosis (TUNEL assay) .

- Pharmacokinetics : Monitor plasma/tumor concentrations using LC-MS/MS to correlate exposure with efficacy .

Methodological Insight : Integrate RNA-seq with ChIP-seq for H3K27ac (a chromatin accessibility marker) to map dynamic transcriptional changes.

What compensatory mechanisms arise upon BRM/BRG1 inhibition, and how do they impact therapeutic efficacy?

Advanced Research Question

SWI/SNF-independent chromatin remodelers (e.g., EP400/TIP60) or residual ATPase activity in BRG1 can compensate for BRM inhibition, limiting long-term efficacy . In BRG1-mutant NSCLC, however, compensation is minimal due to synthetic lethality, enabling sustained tumor regression .

Methodological Insight : Perform genome-wide CRISPR screens to identify resistance mechanisms and combination targets (e.g., HDAC inhibitors).

How does this compound influence alternative splicing through SWI/SNF-independent mechanisms?

Advanced Research Question

BRG1 regulates splicing via ATP-independent interactions with RNA-binding proteins (e.g., hnRNPs), while BRM requires ATPase activity. In HeLa cells, BRM/BRG1 inhibition alters splicing of 10–15% of exons, with divergent effects on GC-rich vs. GC-poor regions .

Methodological Insight : Combine RNA-seq with splicing quantitative trait loci (sQTL) analysis to identify ATPase-dependent vs. independent splicing events.

What are the implications of this compound in non-cancer contexts, such as cardiovascular or inflammatory diseases?

Advanced Research Question

In hypoxic pulmonary hypertension (HPH), BRM/BRG1 inhibition reduces endothelial inflammation by suppressing NF-κB-driven adhesion molecules (e.g., VCAM-1) . However, systemic toxicity risks (e.g., impaired muscle regeneration) necessitate tissue-specific delivery strategies .

Methodological Insight : Use endothelial-specific Cre mouse models to evaluate tissue-restricted efficacy and toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.